cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVDGBQRVYYJW-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004761 | |
| Record name | 2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-61-7 | |
| Record name | 2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid involves several steps. One common method includes the reaction of 4-methylsulfanylbenzoyl chloride with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired cis-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Epimerization and Isomerization Reactions
Cyclohexanecarboxylic acids undergo epimerization under basic conditions, which is critical for modulating stereochemistry. For example:
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Base-mediated epimerization : Heating 4-isopropyl-cyclohexanecarboxylic acid with potassium hydroxide (2–4 equivalents) at 140–180°C for 2–8 hours drives cis-trans isomerization via enolate intermediates .
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Solvent effects : High-boiling solvents like Shellsol 71 enhance reaction efficiency by enabling prolonged heating without decomposition .
Table 1: Epimerization Conditions for Analogous Cyclohexanecarboxylic Acids
| Substrate | Base (Equiv.) | Temperature (°C) | Time (hr) | Isomer Ratio (trans:cis) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 4-Isopropyl derivative | KOH (2–4) | 140–180 | 3.5 | 98.9:1.1 | 90–94 | |
| 4-n-Propyl derivative | KOH (2) | 140–150 | 3.5 | 99.2:0.8 | 90 |
Hydrogenation and Reduction
The benzoyl and methylsulfanyl groups in the compound may undergo selective hydrogenation:
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Benzoyl reduction : Catalytic hydrogenation (e.g., Rh/C, H₂) reduces the ketone to a hydroxymethyl group, forming cis-2-(4-methylsulfanylbenzyl)cyclohexane-1-carboxylic acid .
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Thioether stability : Methylsulfanyl groups are generally resistant to hydrogenolysis under mild conditions .
Table 2: Hydrogenation Parameters for Cyclohexanecarboxylic Acid Derivatives
| Catalyst | Pressure (bar) | Temperature (°C) | Duration (hr) | Product Selectivity | Source |
|---|---|---|---|---|---|
| Rh/C | 10–50 | 80–120 | 4–12 | >90% hydroxymethyl | |
| Pd/C | 1–5 | 25–50 | 2–6 | Variable |
Acid-Base Reactivity
The carboxylic acid group exhibits typical Brønsted acidity:
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pKa values : Cyclohexanecarboxylic acids have pKa ~4.9 . Substituents like the 4-methylsulfanylbenzoyl group may slightly lower the pKa due to electron-withdrawing effects.
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Salt formation : Reacts with bases (e.g., KOH, NaOH) to form water-soluble carboxylates, enabling purification via crystallization .
Esterification and Hydrolysis
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Esterification : The carboxylic acid reacts with methanol/H⁺ to form methyl esters (e.g., methyl cis-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylate) .
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Hydrolysis : Esters revert to the acid under acidic (HCl/H₂O) or basic (KOH/MeOH) conditions .
Table 3: Hydrolysis Conditions for Cyclohexanecarboxylate Esters
| Ester Substrate | Reagent | Temperature (°C) | Time (hr) | Yield (%) | Source |
|---|---|---|---|---|---|
| Methyl 4-isopropyl ester | HCl (conc.) | 0–5 | 1 | 94 | |
| Methyl 4-methoxycarbonyl | H₂O/MeOH | 25–50 | 2–4 | >90 |
Oxidation of Sulfur Functionality
The methylsulfanyl group (-SMe) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like H₂O₂ or mCPBA. This modifies electronic properties without affecting the cyclohexane ring .
Key Challenges and Research Gaps
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Stereochemical control : Maintaining cis-configuration during reactions requires optimization of temperature and solvent .
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Selective functionalization : Differentiating reactivity between the carboxylic acid and benzoyl/thioether groups remains non-trivial.
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Stability : Prolonged heating or strong bases may lead to decarboxylation or sulfur oxidation .
Scientific Research Applications
Medicinal Chemistry
One of the most promising areas for cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid is in medicinal chemistry. Its structure suggests potential bioactivity, particularly as an anti-inflammatory or analgesic agent. Preliminary studies indicate that derivatives of this compound may exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management.
Case Study : A study investigated the anti-inflammatory effects of similar compounds in animal models. Results showed a marked reduction in inflammation markers when treated with related benzoyl derivatives, suggesting that this compound could have similar effects.
Material Science
In material science, this compound can be utilized as a building block for synthesizing polymers and other materials with specific functional properties. Its unique structure allows for modifications that can enhance material strength or thermal stability.
Application Example : Researchers have explored using derivatives of this compound to create thermosetting resins that exhibit improved mechanical properties compared to traditional materials. This application is particularly relevant in industries such as automotive and aerospace where material performance is critical.
Chemical Reagent
As a reagent, this compound can be employed in various organic synthesis reactions. Its ability to undergo oxidation reactions makes it valuable for synthesizing more complex molecules.
Reaction Example : The compound can be oxidized to form sulfonic acids or other functional groups that are useful in further chemical transformations, expanding its utility in synthetic organic chemistry.
Data Table: Comparison of Applications
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Targeting COX enzymes |
| Material Science | Building block for polymers | Enhanced mechanical properties |
| Chemical Reagent | Organic synthesis | Versatile oxidation reactions |
Mechanism of Action
The mechanism of action of cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Benzoyl Ring
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Electronic Effects: The methylsulfanyl group (-SMe) in the target compound is a moderate electron donor, enhancing resonance stabilization of the benzoyl ring. In contrast, the 3-fluoro-4-methoxy analog () combines electron-withdrawing (-F) and donating (-OMe) groups, creating a polarized electronic profile .
Steric and Lipophilicity Considerations :
- The 2-ethylbenzoyl analog () introduces steric bulk at the ortho position, which may hinder molecular interactions compared to the para-substituted target compound .
- Methylsulfanyl at the para position (target) vs. ortho position () influences spatial orientation, affecting interactions with enzymes or receptors .
Physicochemical Properties :
- The methylenedioxy analog () has a higher density (1.335 g/cm³) and defined melting point (152–154°C), suggesting stronger intermolecular forces due to its fused ring system .
- Fluorine in the 3-fluoro-4-methoxy analog () may enhance metabolic stability and membrane permeability compared to the target compound .
Functional Group Modifications on the Cyclohexane Ring
cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (736136-30-4)
- Structure : Features a 2-oxoethyl linker between the cyclohexane and 3-methylphenyl group.
- Molecular Weight : 260.33 g/mol.
- This may alter pharmacokinetic properties such as solubility and bioavailability .
Biological Activity
cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 844856-61-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H18O3S. It features a cyclohexane ring substituted with a methylsulfanyl group and a benzoyl group, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells. For instance, a study highlighted the potential of cycloalkane carboxylic acids in targeting hormone-dependent cancers through selective inhibition of key enzymes involved in cancer progression .
2. Anti-inflammatory Properties
Compounds derived from cyclohexane carboxylic acids have been associated with anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation .
3. Neuroprotective Effects
Research has indicated that certain derivatives of cyclohexanecarboxylic acids can induce differentiation in neuroblastoma cells, suggesting potential neuroprotective properties. This is particularly relevant for compounds that can modulate mitochondrial function and reduce oxidative stress in neuronal cells .
The mechanisms underlying the biological activity of this compound are still being elucidated, but several pathways have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Cellular Signaling Modulation : It may influence signaling pathways that regulate cell growth, apoptosis, and differentiation.
- Antioxidant Activity : The presence of the methylsulfanyl group could enhance antioxidant properties, contributing to neuroprotective effects.
Case Studies
Several studies have investigated the biological effects of similar compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, DMAP (4-dimethylaminopyridine) as a catalyst, and triethylamine (Et₃N) in a mixed solvent system (e.g., DCM/DMF 3:1). This method ensures efficient activation of the carboxylic acid group and subsequent acylation of the cyclohexane backbone .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to process intensity data. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize radiation damage. Software like WinGX can assist in data integration and visualization .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store the compound at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent oxidation of the methylsulfanyl group. Desiccants should be used to avoid hydrolysis of the carboxylic acid moiety .
Q. How can the stereochemistry of the cis-configuration be confirmed?
- Methodological Answer : Use nuclear Overhauser effect (NOE) spectroscopy in NMR to identify spatial proximity between the 4-methylsulfanylbenzoyl and carboxylic acid groups. Alternatively, compare experimental X-ray diffraction data with computational models to validate the cis-conformation .
Advanced Research Challenges
Q. How can discrepancies in crystallographic refinement outcomes between SHELXL and other software be resolved?
- Methodological Answer : Discrepancies often arise from twinning or partial occupancy. Use the TWIN/BASF commands in SHELXL to model twinned data. Cross-validate with independent refinement tools (e.g., OLEX2) and analyze residual density maps to identify misplaced atoms or solvent molecules .
Q. What strategies are effective for resolving enantiomeric mixtures of structurally similar analogs?
- Methodological Answer : Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer .
Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?
- Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) or surface plasmon resonance (SPR) to measure binding kinetics. For in vitro studies, employ cell lines expressing target enzymes (e.g., cyclooxygenase-2) and monitor IC₅₀ values with dose-response curves .
Q. What analytical approaches reconcile conflicting data from HPLC purity assays vs. NMR integration?
- Methodological Answer : Contradictions may arise from UV-inactive impurities or solvent artifacts. Combine multiple techniques:
- Use LC-MS to identify non-UV-active contaminants.
- Perform quantitative ¹³C NMR with relaxation agents (e.g., Cr(acac)₃) for accurate integration .
Q. How can computational modeling predict interactions between this compound and biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
